
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine
Vue d'ensemble
Description
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is a heterocyclic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a nitro group attached to a pyridine ring, along with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine typically involves the nitration of 2-aminopyridine followed by N,N-dimethylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N,N-Dimethyl-2-(3-aminopyridin-2-yl)ethen-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylamino group can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate
Uniqueness
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a dimethylamino group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3 |
Clé InChI |
RQSUTXCBSMADJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8647948.png)
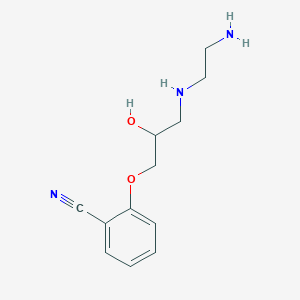
![[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester](/img/structure/B8647963.png)
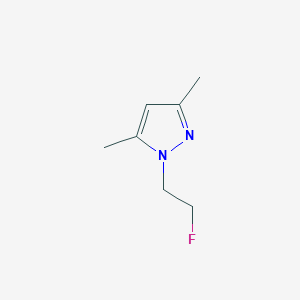
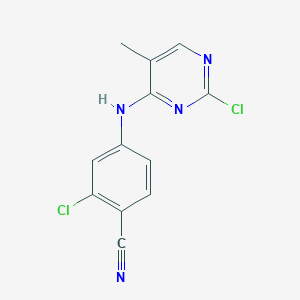
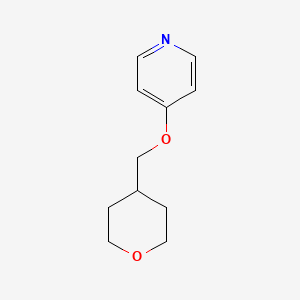
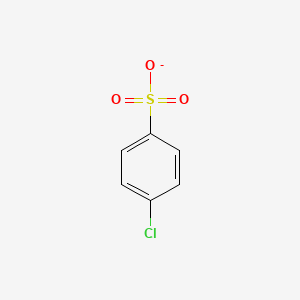
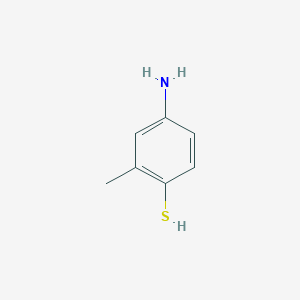
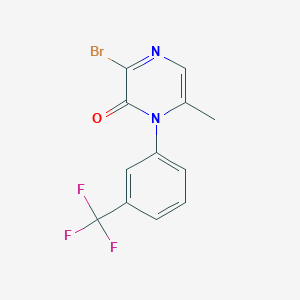
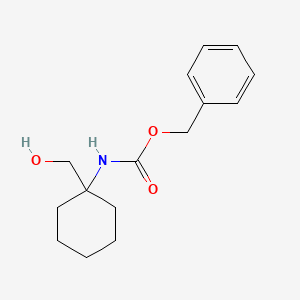
![1-Chloro-4-{[4-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B8648020.png)

![3-(2-chlorophenyl)-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8648057.png)

